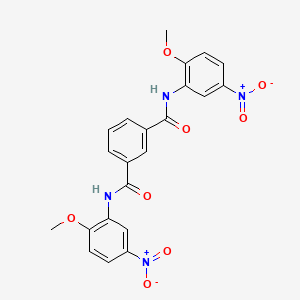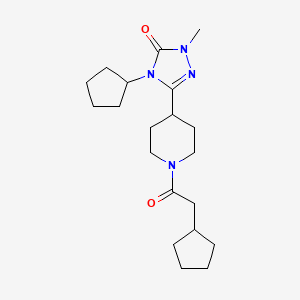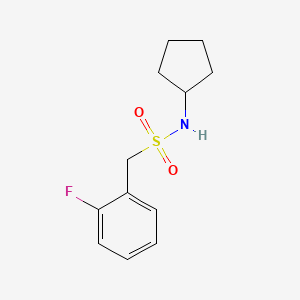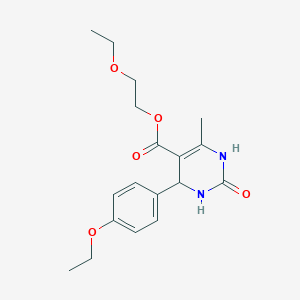
N,N'-bis(2-methoxy-5-nitrophenyl)benzene-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two methoxy and two nitro groups attached to phenyl rings, which are further connected to an isophthalamide core
Méthodes De Préparation
The synthesis of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methoxyphenyl compounds followed by amide formation with isophthalic acid derivatives. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE involves its interaction with specific molecular targets and pathways. For instance, its nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE can be compared with other similar compounds, such as:
N,N’-BIS(2-METHOXY-5-NITROPHENYL)-1,10-DECANEDIAMIDE: Similar structure but with a longer aliphatic chain, leading to different physical and chemical properties.
N,N’-BIS(2-METHOXY-5-NITROPHENYL)HEXANEDIAMIDE: Another similar compound with a shorter aliphatic chain, affecting its solubility and reactivity.
The uniqueness of N,N-BIS(2-METHOXY-5-NITROPHENYL)ISOPHTHALAMIDE lies in its specific arrangement of functional groups and the isophthalamide core, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C22H18N4O8 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
1-N,3-N-bis(2-methoxy-5-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O8/c1-33-19-8-6-15(25(29)30)11-17(19)23-21(27)13-4-3-5-14(10-13)22(28)24-18-12-16(26(31)32)7-9-20(18)34-2/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Clé InChI |
KRURXKWJXCTZEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)
![N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B14950819.png)
![Ethyl 4-(3-chloro-4-fluorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B14950821.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)
![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)



![methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B14950846.png)

![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2,3-dichlorophenyl)-2-oxoacetamide](/img/structure/B14950857.png)
![(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
